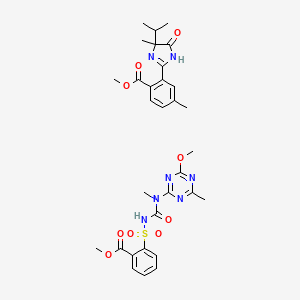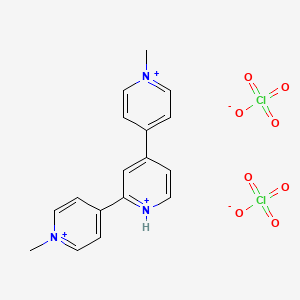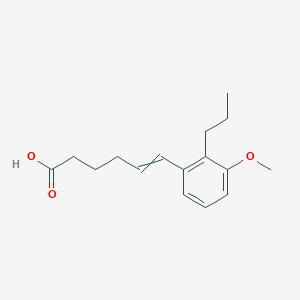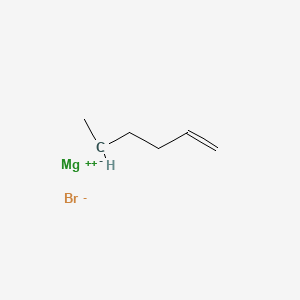
magnesium;hex-1-ene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;hex-1-ene;bromide is an organometallic compound that combines magnesium, hex-1-ene, and bromide. This compound is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are known for their reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;hex-1-ene;bromide is typically prepared by reacting hex-1-ene bromide with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine or 1,2-dibromoethane to activate the magnesium. The general reaction is as follows:
C6H11Br+Mg→C6H11MgBr
Industrial Production Methods
In industrial settings, the preparation of Grignard reagents like this compound involves large-scale reactors with controlled environments to prevent moisture and oxygen from interfering with the reaction. The process is highly exothermic, requiring careful temperature control to avoid runaway reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;hex-1-ene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Epoxides: Opens epoxide rings to form alcohols.
Major Products
Alcohols: Formed from reactions with carbonyl compounds.
Alkanes: Formed from reactions with halides.
Applications De Recherche Scientifique
Magnesium;hex-1-ene;bromide is used extensively in scientific research due to its reactivity and versatility:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: Used in the preparation of polymers and advanced materials.
Catalysis: Acts as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of magnesium;hex-1-ene;bromide involves the nucleophilic addition of the Grignard reagent to electrophilic centers in organic molecules. The magnesium atom coordinates with the bromide, creating a highly reactive nucleophile that attacks electrophilic carbon atoms, forming new carbon-carbon bonds. This process often involves the formation of a carbocation intermediate, which is stabilized by the magnesium bromide complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium;ethyl;bromide
- Magnesium;propyl;bromide
- Magnesium;butyl;bromide
Uniqueness
Magnesium;hex-1-ene;bromide is unique due to its specific alkene structure, which provides distinct reactivity compared to other Grignard reagents. The presence of the hex-1-ene moiety allows for selective reactions with various electrophiles, making it a valuable tool in organic synthesis .
Propriétés
Numéro CAS |
111724-32-4 |
|---|---|
Formule moléculaire |
C6H11BrMg |
Poids moléculaire |
187.36 g/mol |
Nom IUPAC |
magnesium;hex-1-ene;bromide |
InChI |
InChI=1S/C6H11.BrH.Mg/c1-3-5-6-4-2;;/h3-4H,1,5-6H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
XEWBMTDPTRSVBV-UHFFFAOYSA-M |
SMILES canonique |
C[CH-]CCC=C.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)


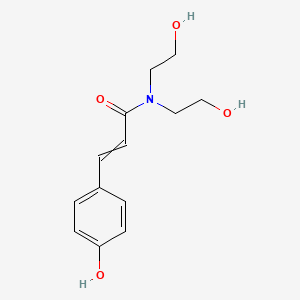
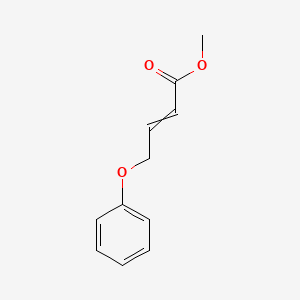
![6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide](/img/structure/B14310701.png)


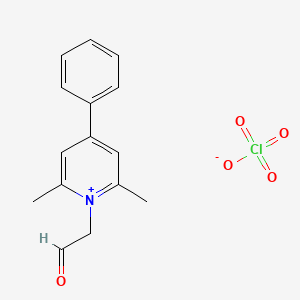

![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)
